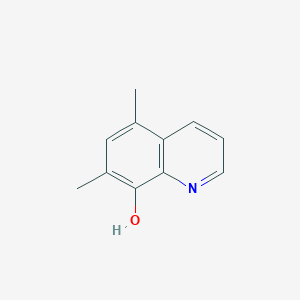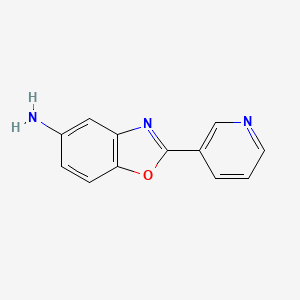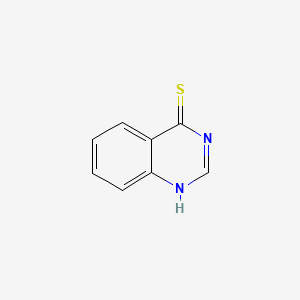
5,7-Dimethyl-8-hydroxyquinoline
概要
説明
5,7-Dimethyl-8-hydroxyquinoline (also known as Me2-quoH) is a specific non-extracting reagent for lanthanide ions at pH below 11 . It is useful for the extraction of Al3+ metal ions and the transition metal ions at ordinary pH conditions .
Synthesis Analysis
The synthesis of 5,7-dibromo-8-hydroxyquinoline, which is structurally similar to 5,7-Dimethyl-8-hydroxyquinoline, has been described in the literature. It was synthesized in excellent yield via the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .
Molecular Structure Analysis
The molecular formula of 5,7-Dimethyl-8-hydroxyquinoline is C11H11NO . It is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .
Chemical Reactions Analysis
5,7-Dimethyl-8-hydroxyquinoline is a specific non-extracting reagent for lanthanide ions at pH below 11 . It is useful for the extraction of Al3+ metal ions and the transition metal ions at ordinary pH conditions .
Physical And Chemical Properties Analysis
5,7-Dimethyl-8-hydroxyquinoline has a molecular weight of 173.21 . It has a melting point of 95-98 °C . It is recommended to be stored sealed in dry, room temperature conditions .
科学的研究の応用
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, such as 5,7-Dimethyl-8-hydroxyquinoline, exhibit a wide range of biological activities, including antimicrobial effects . They can be used to develop potent lead compounds with good efficacy and low toxicity .
Anticancer Agents
8-Hydroxyquinoline derivatives have been studied for their anticancer properties . They can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Antifungal Agents
Mono-chloro- and mono-bromo-substituted 8-HQ at positions 2-, 3-, 4-, 5-, 6-, and 7 showed antifungal activity against Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride and Trichophyton mentagrophytes .
Antiviral Agents
8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, such as anti-HIV agents . They can inhibit the replication of the HIV virus, providing a potential treatment for HIV/AIDS .
Neuroprotection
8-Hydroxyquinoline derivatives can act as iron-chelators for neuroprotection . They can bind to iron ions in the brain, preventing them from contributing to neurodegenerative processes .
Inhibitors of 2OG-dependent Enzymes
8-Hydroxyquinoline and its derivatives can act as inhibitors of 2OG-dependent enzymes . These enzymes are involved in a variety of biological processes, and inhibiting them can have therapeutic effects in a range of diseases .
Safety and Hazards
When handling 5,7-Dimethyl-8-hydroxyquinoline, it is advised to avoid dust formation and breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
将来の方向性
8-Hydroxyquinoline derivatives, which include 5,7-Dimethyl-8-hydroxyquinoline, possess a rich diversity of biological properties and have been identified as a “privileged structure” in medicinal chemistry . Numerous investigations suggest that this privileged structure should be further exploited for therapeutic applications in the future .
特性
IUPAC Name |
5,7-dimethylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-6-8(2)11(13)10-9(7)4-3-5-12-10/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWMNFHGYXRSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354058 | |
| Record name | 5,7-Dimethyl-8-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-8-hydroxyquinoline | |
CAS RN |
37873-29-3 | |
| Record name | 5,7-Dimethyl-8-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dimethyl-8-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the inclusion of solvent molecules in the crystal lattice affect the luminescent properties of gallium(III) complexes with 5,7-Dimethyl-8-hydroxyquinoline?
A: Research indicates a direct correlation between the luminescent properties of gallium(III) complexes with 5,7-Dimethyl-8-hydroxyquinoline and the presence of solvent molecules in the crystal lattice []. Complexes with a higher number of solvent molecules per unit cell exhibit distinct luminescent behavior compared to those with fewer or no solvent molecules. This difference arises from the solvent molecules influencing both the intra- and intermolecular interactions within the complex, ultimately affecting the energy transfer processes responsible for luminescence [].
Q2: What structural features of 5,7-Dimethyl-8-hydroxyquinoline contribute to its ability to form luminescent complexes with metals like gallium(III)?
A: 5,7-Dimethyl-8-hydroxyquinoline acts as a bidentate ligand, coordinating to metal ions through both the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring. This coordination creates a chelate ring structure. In the case of gallium(III) complexes, achieving octahedral coordination with the ligand, along with the presence of coordinated solvent molecules, has been linked to enhanced luminescence [].
Q3: Besides gallium(III), are there other metals that have been investigated for forming potentially useful complexes with 5,7-Dimethyl-8-hydroxyquinoline?
A: Yes, 5,7-Dimethyl-8-hydroxyquinoline has shown promise in forming complexes with other metals besides gallium(III). For instance, studies have explored its use in zinc(II) complexes for potential applications in optoelectronic devices []. These complexes, incorporating 5,7-Dimethyl-8-hydroxyquinoline, exhibit desirable properties for use in organic light-emitting diodes (OLEDs), highlighting the versatility of this ligand in coordinating with various metals to generate materials with tailored properties [, ].
Q4: Have any studies explored the stability of these metal complexes containing 5,7-Dimethyl-8-hydroxyquinoline under different conditions?
A4: While specific stability studies for various metal complexes with 5,7-Dimethyl-8-hydroxyquinoline were not detailed in the provided abstracts, it is crucial to consider stability when designing and synthesizing such complexes. Factors like temperature, humidity, exposure to air or moisture, and the specific metal ion used can all influence the stability of the resulting complex. Characterization techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often employed to investigate the thermal stability of these materials.
Q5: Are there any known challenges or limitations associated with using 5,7-Dimethyl-8-hydroxyquinoline in the development of luminescent materials?
A: While 5,7-Dimethyl-8-hydroxyquinoline holds promise for luminescent applications, challenges exist. Synthesizing complexes with consistent and reproducible properties can be challenging, particularly in controlling the number of solvent molecules incorporated into the crystal lattice []. Additionally, the long-term stability and performance of these materials in actual device applications require further investigation and optimization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)
![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)



![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)



